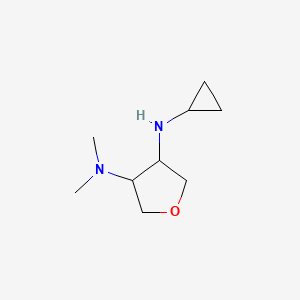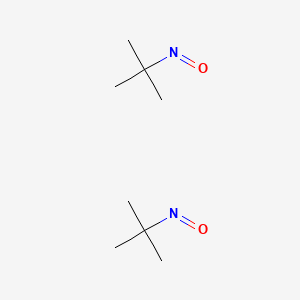
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate
Overview
Description
“Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.6 . It is used for research purposes .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate”, has been a subject of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate” is represented by the formula C8H6ClF3N2O2 . The structure of the compound is thought to contribute to its biological activities .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate” has a molecular weight of 254.6 . The physical and chemical properties of the compound are likely influenced by its molecular structure .Scientific Research Applications
Pharmaceutical Applications
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate: is a compound that can be utilized in the pharmaceutical industry due to the presence of the trifluoromethyl group. This group is known for enhancing the biological activity of pharmaceuticals . The compound’s structure suggests potential use in the synthesis of drugs that target a range of diseases, leveraging the unique properties of the trifluoromethyl group to improve pharmacokinetics and pharmacodynamics.
Agrochemical Synthesis
The trifluoromethyl group is also significant in the agrochemical industry. Compounds like Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate may be used as intermediates in the synthesis of active agrochemical ingredients . These compounds can contribute to the development of new pesticides and herbicides, offering enhanced efficacy and stability.
Peptide Synthesis
In the field of peptide synthesis, the compound could be employed as a building block. The trifluoromethyl group within its structure could influence the overall properties of the synthesized peptides, potentially leading to the development of novel peptides with unique biological activities .
properties
IUPAC Name |
methyl 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-7(15)4-3(8(10,11)12)2-14-6(13)5(4)9/h2H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXDAIYMLBLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)






![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)


![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)

